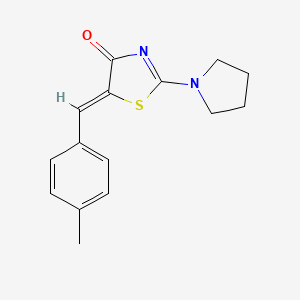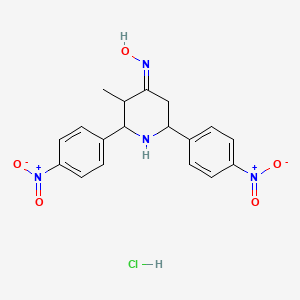![molecular formula C21H27N3O2 B5545078 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that includes piperazine derivatives. These compounds are known for their significance in pharmaceutical and chemical research due to their diverse biological activities and chemical properties.
Synthesis Analysis
A synthesis approach for piperazine derivatives involves multiple steps, including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction (Kumar et al., 2017). Another method includes a four-component cyclocondensation using catalysts in specific solvents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
X-ray diffraction studies are often employed to confirm the molecular structure of piperazine derivatives. For example, the study of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate used single crystal XRD data for structure confirmation (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, leading to a range of biological activities. For instance, some derivatives have been synthesized to exhibit potent cytotoxic and antineoplastic activities (Byrappa, Raj, Kungyal, N, Salimath, & Rai, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be characterized using techniques like IR, NMR, and mass spectrometry. For example, the crystalline structure of certain derivatives has been studied using single crystal X-ray diffraction studies (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Piperazine derivatives show a range of chemical behaviors, from antibacterial and antifungal activities to interactions with various receptors in the central nervous system (Mokrosz et al., 1994).
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Research on novel derivatives of piperazine, including compounds structurally related to 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine, has been focused on their synthesis and pharmacological evaluation. These studies aim to explore the compounds' potential therapeutic applications, excluding their direct use, dosages, and side effects, focusing instead on their chemical synthesis and biological activities.
Antidepressant and Antianxiety Activities
One study detailed the synthesis of a novel series of piperazine derivatives, investigating their antidepressant activities through behavioral tests in mice. The compounds showed significant effects, potentially offering new avenues for treating depression and anxiety (J. Kumar et al., 2017).
Antimicrobial and Antiviral Activities
Another research area has explored piperazine derivatives doped with Febuxostat for their antiviral and antimicrobial activities. Some compounds exhibited promising activities against Tobacco mosaic virus (TMV) and various microbial strains, indicating their potential as antimicrobial agents (R. C. Krishna Reddy et al., 2013).
Antidiabetic Agents
Piperazine derivatives have also been identified as potent antidiabetic agents, with studies demonstrating their efficacy in improving glucose tolerance in diabetic rat models. This research opens up possibilities for new diabetes treatments by enhancing insulin secretion independently of alpha2 adrenoceptor blockage (Gaëlle Le Bihan et al., 1999).
Enantioseparation and Synthesis Techniques
The enantioseparation of piperazine enantiomers for the synthesis of chiral drugs has been another focus, demonstrating the importance of piperazine derivatives in developing antihypertensive medications. This research highlights the chemical processes involved in producing enantiomerically pure compounds for therapeutic use (Yu Yu, 2005).
Central Nervous System Agents
Further studies have synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents, indicating the versatile applicability of piperazine derivatives in addressing CNS disorders. These compounds have shown significant activity in preclinical models, suggesting their potential as therapeutic agents for CNS conditions (Victor J. Bauer et al., 1976).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17(2)15-19-16-20(26-22-19)21(25)24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18/h3-9,16-17H,10-15H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLJODNTBMOMKH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)


![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

